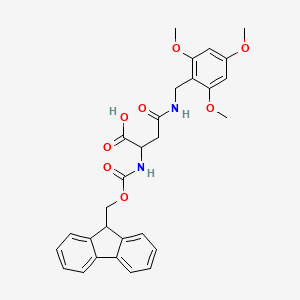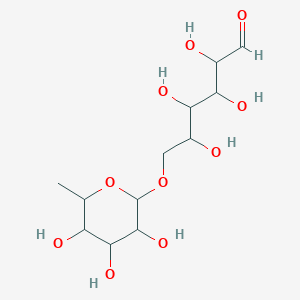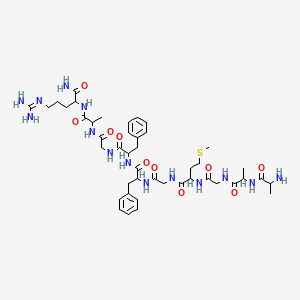
Uru-TK II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urechistachykinin II is a neuropeptide derived from the marine worm Urechis unicinctus. This compound belongs to the tachykinin family, which is known for its role in neurotransmission and modulation of various physiological processes. Urechistachykinin II has been studied for its antimicrobial properties and its ability to disrupt cell membranes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urechistachykinin II typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a mixture of TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of Urechistachykinin II follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high throughput and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .
Análisis De Reacciones Químicas
Types of Reactions
Urechistachykinin II undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break these disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues in the peptide can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solutions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) under mild conditions.
Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).
Major Products
The major products of these reactions include oxidized forms with disulfide bonds, reduced forms without disulfide bonds, and various analogs with substituted amino acids .
Aplicaciones Científicas De Investigación
Urechistachykinin II has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and membrane interactions.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications in treating infections.
Industry: Utilized in the development of peptide-based antimicrobial agents and as a tool in biotechnology research
Mecanismo De Acción
Urechistachykinin II exerts its effects primarily through its interaction with cell membranes. The peptide disrupts membrane integrity, leading to cell lysis. This mechanism involves the insertion of the peptide into the lipid bilayer, causing physical disruptions and increased permeability. The molecular targets include membrane phospholipids and proteins, and the pathways involved are related to membrane destabilization and cell death .
Comparación Con Compuestos Similares
Similar Compounds
Urechistachykinin I: Another neuropeptide from Urechis unicinctus with similar antimicrobial properties.
Substance P: A mammalian tachykinin involved in pain transmission and inflammation.
Neurokinin A and B: Tachykinins with roles in neurotransmission and smooth muscle contraction.
Uniqueness
Urechistachykinin II is unique due to its specific sequence and structure, which confer distinct antimicrobial properties without causing hemolysis. Its ability to disrupt cell membranes selectively makes it a valuable compound for developing new antimicrobial agents .
Propiedades
IUPAC Name |
2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-(2-aminopropanoylamino)propanoylamino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H66N14O10S/c1-25(45)38(63)54-26(2)39(64)50-23-35(60)55-31(17-19-69-4)41(66)51-24-36(61)56-33(21-29-14-9-6-10-15-29)43(68)58-32(20-28-12-7-5-8-13-28)42(67)52-22-34(59)53-27(3)40(65)57-30(37(46)62)16-11-18-49-44(47)48/h5-10,12-15,25-27,30-33H,11,16-24,45H2,1-4H3,(H2,46,62)(H,50,64)(H,51,66)(H,52,67)(H,53,59)(H,54,63)(H,55,60)(H,56,61)(H,57,65)(H,58,68)(H4,47,48,49) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMKXKCPAKKYFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H66N14O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
983.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
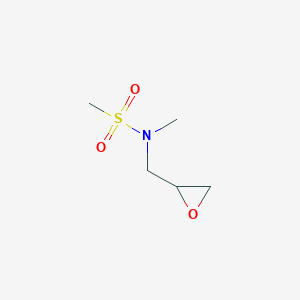
![1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B13386607.png)

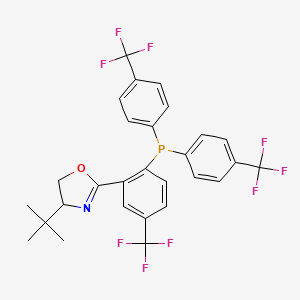
![But-2-enedioic acid;4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B13386638.png)
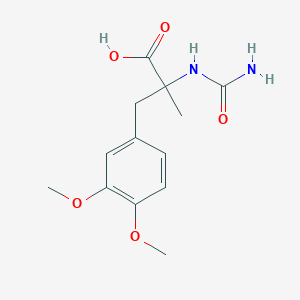
![6-Hydroxy-5a-methyl-3,9-dimethylidenedecahydronaphtho[1,2-b]furan-2(3h)-one](/img/structure/B13386642.png)
![2-[[2-[[2-(3,5-Difluorophenyl)-1-oxoethyl]amino]-1-oxopropyl]amino]-2-phenylacetic acid tert-butyl ester](/img/structure/B13386650.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid](/img/structure/B13386658.png)

![5-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B13386677.png)
![2-[2-[2-(3,5-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13386687.png)
